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Introduction and Drug Profiles

Voxtalisib (SAR245409, XL765) Profile

Voxtalisib is a potent, highly selective, ATP-competitive, reversible, oral dual pan-class I PI3K and mTOR
inhibitor with demonstrated blood-brain barrier penetration capability. This small molecule inhibitor targets
multiple components of the PI3K signaling cascade with the following ICso values: 9 nM against mTOR,
39 nM against PI3Ka, 113 nM against PI3K[, 43 nM against PI3K§, and 9 nM against PI3Ky. Voxtalisib
inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), providing comprehensive
pathway suppression and avoiding the compensatory Akt activation observed with rapalog inhibitors. The
drug's ability to efficiently penetrate the blood-brain barrier makes it particularly suitable for treating central
nervous system malignancies like glioblastoma. Vextalisib has been investigated in multiple phase I clinical
trials for solid tumors and lymphomas, demonstrating a manageable safety profile and evidence of target

engagement [1] [2] [3].

Temozolomide (TMZ) Profile
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Temozolomide is an oral alkylating agent of the imidazotetrazine class that has become the standard of care
for glioblastoma. This prodrug undergoes spontaneous non-enzymatic hydrolysis at physiological pH to form
the active metabolite 5-(3-methyltriazen-1-yl) imidazole-4-carboxamide (MTIC), which further
decomposes to yield a highly reactive methyl diazonium cation. This cation preferentially methylates DNA
at the O6 position of guanine (O6-MeG), along with other positions (N7-guanine and N3-adenine). The
critical O6-MeG lesions trigger futile cycles of DNA mismatch repair, ultimately leading to apoptosis in
tumor cells. TMZ exhibits linear pharmacokinetics across the dosing range of 75-250 mg/m?%day, with
rapid absorption (Tmax ~ 1 hour) and complete bioavailability. Unlike many chemotherapeutic agents, TMZ
demonstrates excellent central nervous system penetration due to its low molecular weight (194 Da) and

lipophilic properties [4].

Preclinical Evidence and Rationale for Combination
Therapy

Molecular Rationale for Combination

The PI3K signaling pathway represents a central node in cellular processes critical for cancer progression,
including metabolism, growth, survival, and motility. Dysregulation of the PI3K/mTOR pathway occurs
frequently in glioblastoma, with approximately 88% of cases showing pathway activation through various
mechanisms including PTEN loss (36% of cases), PIK3CA mutations (15-25%), or receptor tyrosine
kinase amplification (e.g., EGFR). Importantly, PI3K pathway activation has been implicated as a key
mechanism of resistance to both temozolomide and radiation therapy in glioblastoma models. Preclinical
studies demonstrate that PI3K inhibition sensitizes glioma cells to TMZ-induced apoptosis and reverses
acquired resistance, creating a strong mechanistic rationale for combining vextalisib with standard

glioblastoma treatment [2] [5].

Table 1: In Vitro Efficacy of Voxtalisib in Hematologic Malignancy Models
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. Voxtalisib . L
Cell Line Cell Type & Key Findings Citation
50

HL60 Acute Myeloid 2.5 uM 42.7% apoptosis induction; decreased [6]
Leukemia (AML) p-Akt, p-S6, and p-4E-BP1

K562 Chronic Myeloid 5.0 uM GO/G1 cell cycle arrest; reduced cyclin [6]
Leukemia (CML) D1 and p-pRb

HL60/ADR  Multidrug-Resistant 2.5 uM Overcame drug resistance; inhibited P- [6]
AML glycoprotein function

K562/A02  Multidrug-Resistant 5.0 uM Reversed chemoresistance; induced [6]
CML apoptosis despite MDR phenotype

In Vivo Efficacy Data

In orthotopic glioblastoma models, the combination of vextalisib with temozolomide demonstrated
significantly enhanced antitumor efficacy compared to either agent alone. In the GS-2 and U87-MG
orthotopic mouse models of glioblastoma, the combination treatment resulted in a 16-fold reduction in
intracranial tumor volume compared to temozolomide monotherapy. Furthermore, the combination therapy
significantly prolonged survival in tumor-bearing mice, with metabolic changes detected by hyperpolarized
13C magnetic resonance spectroscopic imaging (MRSI) preceding tumor shrinkage by several days. The
hyperpolarized lactate-to-pyruvate ratio emerged as a sensitive early biomarker of treatment response,
decreasing significantly within 48 hours of initiating therapy with voxtalisib alone or in combination with

temozolomide [3] [7].

Clinical Trial Data and Safety Profile

Phase | Clinical Trial Results

A phase I dose-escalation study (NCT00704080) evaluated the safety, maximum tolerated dose (MTD),

pharmacokinetics, pharmacodynamics, and preliminary efficacy of voxtalisib in combination with
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temozolomide with or without radiotherapy in patients with high-grade glioma. The trial employed a
standard 3 + 3 design with 49 patients receiving vextalisib plus temozolomide (200 mg/m? on days 1-5 of
28-day cycles) and 5 patients receiving voxtalisib plus temozolomide (75 mg/m?) with radiotherapy. The
study established the MTD of voxtalisib as 90 mg once daily and 40 mg twice daily when combined with
standard temozolomide dosing. Pharmacokinetic analysis revealed that voxtalisib exposure was similar to
previous monotherapy studies, indicating no significant drug-drug interactions with temozolomide.
Pharmacodynamic assessment of skin biopsies demonstrated moderate inhibition of PI3K signaling,

confirming target engagement [1] [2].

Table 2: Clinical Efficacy Outcomes from Phase I Trial

Efficacy . Voxtalisib + TMZ Combined
Voxtalisib + TMZ (n=49)

Parameter + RT (nh=5) Results

Objective 4% Not reported 4%

Response Rate

Stable Disease 68% Not reported 68%
Disease Control 72% Not reported 72%
Rate
Maximum 90 mg QD /40 mg BID 20 mg QD Established for
Tolerated Dose both regimens
Most Common Nausea (48%)), fatigue (43%), Similar profile Manageable
Related AEs thrombocytopenia (26%), diarrhea toxicity

(24%)

Safety and Tolerability

The combination of voxtalisib and temozolomide demonstrated a favorable safety profile with manageable
toxicities. The most frequent treatment-related adverse events were gastrointestinal effects (nausea,
diarrhea) and constitutional symptoms (fatigue), which were predominantly grade 1-2 in severity.

Hematologic toxicities represented the most significant grade >3 adverse events, including lymphopenia
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(13%) and thrombocytopenia (9%). The safety profile observed with the combination was consistent with
the known profiles of each individual agent, without evidence of unexpected synergistic toxicity. The
established MTD allowed for adequate drug exposure to achieve target modulation while maintaining

acceptable tolerability for patients with high-grade glioma [1] [2].

Experimental Protocols and Methodologies

In Vitro Combination Studies

Protocol for Assessment of Combination Effects in Glioma Cell Lines

Materials and Reagents:

e Pediatric (SF188, KNS42) or adult (U87-MG, GS-2) glioblastoma cell lines

e Voxtalisib (Selleck Chemicals, catalog no. S1006) dissolved in DMSO to 10 mM stock concentration
e Temozolomide (Sigma-Aldrich, catalog no. T2577) dissolved in DMSO to 100 mM stock concentration
e Cell culture media appropriate for each cell line (typically DMEM with 10% FBS)

e MTS or MTT cell viability assay reagents

e Annexin V-FITC/propidium iodide apoptosis detection kit

e Western blotting equipment and antibodies for PI3K pathway markers (p-Akt, p-S6, p-4E-BP1)

Procedure:

e Cell Seeding: Plate cells in 96-well plates (for viability) or 6-well plates (for molecular analysis) at
optimized densities (typically 3,000-5,000 cells/well for 96-well plates).

e Drug Treatment: After 24 hours, treat cells with:

Voxtalisib alone (dose range: 0.1-10 pM)

Temozolomide alone (dose range: 10-500 pM)

Combination of both drugs using fixed molar ratios

Vehicle control (DMSO, not exceeding 0.1% final concentration)

¢ Incubation: Maintain cells in drug-containing media for 72-96 hours (approximately 3 doubling
times).

¢ Viability Assessment: Add MTS/MTT reagent according to manufacturer's protocol and measure
absorbance at 490 nm.

o Data Analysis: Calculate combination indices using the Chou-Talalay method with CompuSyn
software to determine synergistic (Cl<1), additive (CI=1), or antagonistic (CI>1) effects.

[e]

o

(¢]

[¢]
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e Apoptosis Assessment: For Annexin V/PI staining, harvest cells after 48-hour treatment, stain
according to kit protocol, and analyze by flow cytometry.

o Pathway Analysis: Harvest cells after 24-hour treatment for Western blot analysis of PI3K pathway
modulation.

Expected Results: The combination should demonstrate synergistic growth inhibition (CI<1) with
enhanced apoptosis compared to single agents. Western blot analysis should show decreased
phosphorylation of Akt, S6, and 4E-BP1 in combination-treated cells, indicating effective PI3K pathway
inhibition [6] [5].

In Vivo Orthotopic Glioma Model Protocol

Materials and Reagents:

e 6-7 week-old female athymic nu/nu mice (20-259)

e GS-2 or U87-MG human GBM cells (authenticated and mycoplasma-free)

¢ Voxtalisib for oral administration (30 mg/kg in 210mM HCI)

e Temozolomide for oral administration (5 mg/kg in ORA-plus suspension vehicle)
e Stereotactic surgical equipment

e MRI imaging system (e.g., 7T or higher preclinical scanner)

Procedure:

e Tumor Implantation:

o Harvest exponentially growing GBM cells and prepare single-cell suspension (3x10° cells in 5
pL PBS).

o Anesthetize mice and secure in stereotactic frame.

o Make midline scalp incision and drill burr hole at 1 mm anterior and 2 mm lateral to bregma.

o Slowly inject cell suspension at 3 mm depth over 5 minutes using Hamilton syringe.

o Leave needle in place for 2 minutes before slow withdrawal to prevent backflow.

o Close incision with surgical glue or sutures.

o Treatment Initiation:

o Monitor tumor growth by MRI until tumors reach 2-3 mm diameter (typically 10-14 days post-
implantation).
o Randomize mice into four treatment groups (n=8-10/group):
= Group 1: Vehicle control (10mM HCI p.o. daily)
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= Group 2: Voxtalisib (30 mg/kg p.o. twice daily)

= Group 3: Temozolomide (5 mg/kg p.o. daily)

= Group 4: Combination (voxtalisib 30 mg/kg twice daily + TMZ 5 mg/kg daily, with TMZ
given 1h after first voxtalisib dose)

¢ Treatment Duration:

o Continue treatment for 4 weeks or until humane endpoints reached.
o Monitor body weight and clinical signs three times weekly.

¢ Assessment Methods:

o MRI: Perform baseline imaging pre-treatment and then twice weekly using T2-weighted
sequences for tumor volume measurement.

o Hyperpolarized 13C MRSI: At selected timepoints, inject hyperpolarized [1-13C]-pyruvate and
acquire spectral data to calculate lactate-to-pyruvate ratios.

o Survival: Monitor mice until predefined humane endpoints (neurologic signs, >20% weight loss,
moribund state).

o Histopathology: At endpoint, collect brains for formalin fixation and paraffin embedding,
followed by H&E staining and immunohistochemistry for cleaved caspase-3, Ki-67, and
pathway markers.

Expected Results: The combination treatment should result in significantly reduced tumor growth rates,
prolonged survival compared to single-agent groups, and decreased lactate-to-pyruvate ratios on MRSI

within 48 hours of treatment initiation [7].

Metabolic Biomarkers and Response Assessment

Magnetic Resonance Spectroscopy Biomarkers

Advanced magnetic resonance techniques provide non-invasive methods for monitoring early response to
voxtalisib and temozolomide combination therapy. Hyperpolarized 13C magnetic resonance
spectroscopic imaging (MRSI) has emerged as a particularly sensitive approach for detecting metabolic
changes preceding tumor shrinkage. The conversion of hyperpolarized [1-13C]-pyruvate to [1-13C]-lactate,
measured as the lactate-to-pyruvate ratio, decreases significantly following effective PI3K pathway

inhibition due to reduced expression and activity of lactate dehydrogenase (LDH-A), which is
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transcriptionally regulated by PI3K signaling. Additionally, 1H MRS-detectable choline metabolites show
characteristic changes following treatment, with phosphocholine (PC) decreasing after PI3K inhibition
while glycerophosphocholine (GPC) increases following temozolomide treatment. These metabolic
biomarkers can be implemented in both preclinical and clinical settings to provide early evidence of target

engagement and treatment response [5] [7].

Table 3: Metabolic Biomarkers for Treatment Response Monitoring

Change with

Biomarker Technique Effective Biological Basis Timeline
Treatment

Lac/Pyr Ratio Hyperpolarized Decrease Reduced LDH-A 24-48

13C MRSI (~40% expression via PI3K hours

reduction) pathway inhibition

Phosphocholine 1H MRS Decrease Downregulation of 48-72
(~30% choline kinase alpha hours
reduction) (CHKA)

Glycerophosphocholine 1H MRS Increase Cellular stress 72 hours
(~25% response to TMZ-
elevation) induced DNA damage

Total Choline 1H MRS Variable Net effect of PC 72 hours

decrease and GPC
increase

Mechanism of Action and Signaling Pathways

The combination of vextalisib and temozolomide targets complementary pathways in glioblastoma cells,

creating a synergistic antitumor effect. The diagram below illustrates the key molecular interactions:
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Diagram 1: Molecular mechanism of Voxtalisib and Temozolomide combination therapy in glioblastoma.
Voxtalisib inhibits multiple nodes in the PI3K/mTOR pathway, while temozolomide induces DNA damage

that leads to apoptosis, particularly when DNA repair is compromised.

The PI3BK/mTOR pathway is hyperactivated in most glioblastoma cases through various mechanisms
including EGFR amplification, PTEN loss, or PIK3CA mutations. Voxtalisib directly targets this pathway
by inhibiting both PI3K and mTOR (both mTORC1 and mTORC2 complexes), thereby reducing
downstream signaling through Akt and S6 that promotes cell survival and proliferation. Concurrently,
temozolomide introduces O6-methylguanine DNA adducts that are normally repaired by MGMT.
However, when mismatch repair attempts to correct these lesions, futile repair cycles occur, leading to DNA
strand breaks and apoptosis. The combination is particularly effective in tumors with MGMT promoter
methylation (repair deficiency) and PI3K pathway activation, as vextalisib counteracts the survival

signals that would otherwise protect cells from TMZ-induced apoptosis [2] [4] [3].

Conclusion and Future Directions

The combination of veoxtalisib and temozolomide represents a promising therapeutic approach for
glioblastoma and other high-grade gliomas based on strong preclinical rationale and encouraging early
clinical data. The dual PI3BK/mTOR inhibition provided by voxtalisib effectively counteracts key
resistance mechanisms to temozolomide while demonstrating a manageable safety profile in clinical trials.

Future research directions should focus on:

Biomarker development to identify patient subgroups most likely to benefit
Optimization of dosing schedules to maximize efficacy while minimizing toxicity

Integration with other modalities including radiation and immunotherapy
Advanced imaging techniques like hyperpolarized 13C MRSI for early response assessment

The experimental protocols outlined in this document provide comprehensive methodologies for
investigating this combination therapy in both preclinical and clinical settings, with particular emphasis on

molecular pharmacodynamics and metabolic response monitoring. As personalized medicine approaches
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continue to evolve in neuro-oncology, targeted combinations such as voxtalisib with temozolomide hold

significant promise for improving outcomes in this devastating disease [1] [2] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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